TAAR1 Agonist Activity: The 3-Bromo Substitution is 2.3-Fold More Potent than the 3-Chloro Analog in Mouse
In a direct head-to-head comparison from the same assay system and laboratory, the 3-bromo analog (target compound) exhibited an EC50 of 1,800 nM at mouse TAAR1, while the 3-chloro analog was 2.3-fold less potent with an EC50 of 780 nM [1]. This demonstrates that bromine at the 3-position provides superior target engagement compared to chlorine in this scaffold.
| Evidence Dimension | TAAR1 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 1,800 nM |
| Comparator Or Baseline | 3-Chloro analog (N-(2-aminoethyl)-3-chloroaniline) EC50 = 780 nM |
| Quantified Difference | 2.3-fold more potent (lower EC50) |
| Conditions | Agonist activity at mouse TAAR1 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay (University of Genoa, curated by ChEMBL) [1] |
Why This Matters
This data directly informs compound selection for TAAR1-focused research, where even modest potency differences can impact assay sensitivity and lead optimization.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661) vs. BDBM50227825 (CHEMBL4060464). TAAR1 agonist activity data. Available at: https://www.bindingdb.org (Accessed April 19, 2026). View Source
